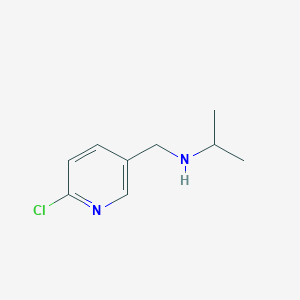

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine

Description

BenchChem offers high-quality N-((6-Chloropyridin-3-yl)methyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-Chloropyridin-3-yl)methyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-7(2)11-5-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMVDXUPASWJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625698 | |

| Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-83-5 | |

| Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-((6-chloropyridin-3-yl)methyl)propan-2-amine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The document is intended for researchers, chemists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and practical considerations. The primary focus is on the robust and widely applicable reductive amination pathway, with a comparative discussion of the classical nucleophilic substitution route. Each section is grounded in established chemical principles, supported by authoritative references, and designed to provide a self-validating framework for laboratory application.

Introduction and Strategic Overview

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a secondary amine featuring a substituted pyridine ring. Its structure is of significant interest as a building block in the synthesis of bioactive molecules, particularly within the neonicotinoid class of insecticides. The precise and efficient construction of the core C-N bond between the pyridinylmethyl fragment and the isopropylamino group is critical for the overall success of multi-step syntheses.

This guide explores the primary synthetic strategies, evaluating them based on efficiency, scalability, and substrate compatibility. The two principal retrosynthetic disconnections are illustrated below, forming the basis of our discussion:

-

Reductive Amination: Disconnection at the C-N bond, leading back to 6-chloro-3-pyridinecarboxaldehyde and isopropylamine. This is often the preferred route due to its high selectivity and milder reaction conditions.

-

Nucleophilic Substitution: Disconnection at the C-N bond, leading back to an electrophilic 6-chloro-3-(halomethyl)pyridine and isopropylamine. This represents a more traditional, yet potentially less selective, approach.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Synthesis via Reductive Amination

Reductive amination is a highly efficient and versatile method for synthesizing amines from carbonyl compounds.[1][2] The process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde (or ketone) with an amine, followed by its immediate reduction to the corresponding amine.[3] This one-pot procedure is favored because it minimizes the potential for over-alkylation, a common side reaction in direct alkylation methods.[1]

Causality and Mechanistic Insight

The reaction proceeds in two distinct stages that occur in the same reaction vessel:

-

Imine Formation: Isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 6-chloro-3-pyridinecarboxaldehyde. This is followed by dehydration to form a Schiff base (imine). The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.

-

Reduction: A selective reducing agent, introduced into the mixture, delivers a hydride to the electrophilic carbon of the imine C=N double bond. The key to this process is the choice of a reducing agent that is potent enough to reduce the imine but not so reactive that it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are exemplary reagents for this purpose.[1][3]

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

6-chloro-3-pyridinecarboxaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-3-pyridinecarboxaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Add isopropylamine (1.2-1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain the pure N-((6-chloropyridin-3-yl)methyl)propan-2-amine.

Data Summary

| Parameter | Value | Rationale / Notes |

| Starting Materials | 6-chloro-3-pyridinecarboxaldehyde, Isopropylamine | Readily available precursors. |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, and less toxic than NaBH₃CN.[1] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that effectively dissolve reactants. |

| Catalyst | Acetic Acid | Facilitates imine formation by protonating the carbonyl. |

| Typical Yield | 75-95% | Highly efficient conversion. |

| Purity | >98% (post-chromatography) | Good selectivity leads to high purity. |

Pathway 2: Synthesis via Nucleophilic Substitution

A more classical approach involves the direct alkylation of isopropylamine with an electrophilic precursor, 6-chloro-3-(chloromethyl)pyridine. This reaction follows a standard SN2 mechanism.

Rationale and Challenges

While conceptually straightforward, this method presents challenges:

-

Over-alkylation: The secondary amine product is itself a nucleophile and can react with another molecule of the electrophile to form an undesired tertiary amine. Using a large excess of isopropylamine can help mitigate this.

-

Precursor Stability: 6-chloro-3-(chloromethyl)pyridine can be lachrymatory and may have limited stability. It is often prepared immediately before use.

-

Reaction Conditions: The reaction may require elevated temperatures and the use of a base to neutralize the HCl generated during the reaction.

Experimental Protocol: Nucleophilic Substitution

Materials:

-

6-chloro-3-(chloromethyl)pyridine

-

Isopropylamine (large excess, e.g., 5-10 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Standard workup reagents (water, brine, organic solvent for extraction, drying agent)

Procedure:

-

In a sealed reaction vessel, dissolve 6-chloro-3-(chloromethyl)pyridine (1.0 eq) in acetonitrile.

-

Add potassium carbonate (2.0-3.0 eq) as a base.

-

Add a large excess of isopropylamine (5-10 eq).

-

Seal the vessel and heat the reaction mixture (e.g., to 50-70 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup as described in the reductive amination protocol.

-

Purify the crude product via column chromatography.

Synthesis of Key Precursors

The availability and quality of starting materials are paramount.

-

6-chloro-3-pyridinecarboxaldehyde: This precursor can be synthesized from the more accessible 6-chloro-3-cyanopyridine through reduction methods, such as using diisobutylaluminium hydride (DIBAL-H), or via hydrolysis and subsequent functional group transformations.[4]

-

6-chloro-3-(chloromethyl)pyridine: Typically prepared from 6-chloro-3-pyridinemethanol using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Caption: Experimental workflow for the Reductive Amination protocol.

Conclusion and Recommendations

For the synthesis of N-((6-chloropyridin-3-yl)methyl)propan-2-amine, reductive amination stands out as the superior methodology for laboratory and potential scale-up applications. Its high selectivity, milder conditions, and consistently high yields offer significant advantages over the nucleophilic substitution pathway, which is often plagued by side reactions and requires more stringent control. The choice of sodium triacetoxyborohydride as the reducing agent provides a balance of reactivity and safety, making it a reliable choice for modern organic synthesis. Successful synthesis is contingent upon the use of high-purity starting materials and adherence to anhydrous reaction conditions.

References

- EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents.

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]

-

Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (2020). Available at: [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. (2025). Available at: [Link]

- Synthesis of pyridine aldehydes - US3160633A - Google Patents.

Sources

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine chemical structure and properties

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)propan-2-amine: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine, a chloropyridinyl alkylamine derivative of increasing interest in chemical and biological research. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development and agrochemical innovation.

Chemical Identity and Molecular Structure

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is characterized by a 6-chloropyridine ring linked at the 3-position to a propan-2-amine (isopropylamine) group via a methylene bridge.[1] This structural arrangement is significant as it is related to the neonicotinoid class of insecticides.[1][2]

The fundamental details of this compound are summarized below:

| Identifier | Value | Source |

| IUPAC Name | N-[(6-chloropyridin-3-yl)methyl]propan-2-amine | [1] |

| CAS Number | 120739-83-5 | [3] |

| Molecular Formula | C9H13ClN2 | [3] |

| Molecular Weight | 184.67 g/mol | [3] |

| MDL Number | MFCD00716847 | [3] |

The hydrochloride salt of this compound is also of interest, as it enhances stability and solubility in polar solvents.[1] Its molecular formula is C9H12ClN2·HCl with a molecular weight of approximately 222.12 g/mol .[1]

Physicochemical Properties

While experimental data for N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is not extensively documented in publicly available literature, we can infer some of its properties from structurally similar compounds. The following table includes predicted values for a related molecule, N-[(6-chloropyridin-3-yl)methyl]-n-methylamine, which can serve as a preliminary reference.

| Property | Predicted Value (for N-[(6-chloropyridin-3-yl)methyl]-n-methylamine) | Source |

| Boiling Point | 236.9 ± 25.0 °C | [4] |

| Density | 1.149 ± 0.06 g/cm³ | [4] |

| pKa | 8.08 ± 0.10 | [4] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [4] |

| Physical Form | Solid | [4] |

| Storage | Store in a dry, sealed place, under -20°C in an inert atmosphere. | [3][4] |

Synthesis and Manufacturing

The synthesis of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine typically involves the reaction of a 6-chloropyridine derivative with propan-2-amine.[1] A general approach is outlined below.

General Synthetic Protocol:

-

Reaction Setup: The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions like oxidation.[1]

-

Reactant Addition: 6-chloropyridine-3-carbaldehyde and propan-2-amine are combined in a suitable solvent.

-

Reductive Amination: A reducing agent is introduced to facilitate the formation of the amine.

-

Heating: The reaction mixture is heated to drive the reaction to completion.[1]

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure compound.[1]

A patent for a related process describes the production of 3-(aminomethyl)-6-chloropyridines, which are valuable intermediates for agricultural and pharmaceutical chemicals.[5]

Synthesis Workflow Diagram:

Caption: General synthesis workflow for N-((6-Chloropyridin-3-yl)methyl)propan-2-amine.

Spectroscopic Characterization

Structural elucidation of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is achieved through various spectroscopic techniques. Although a specific experimental spectrum is not provided in the search results, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group, with a doublet for the two methyl groups around δ 1.2 ppm and a multiplet for the CH group.[1] The methylene protons would appear as a singlet, and the aromatic protons of the chloropyridine ring would be observed in the region of δ 7.5–8.5 ppm.[1]

-

¹³C NMR: The carbon NMR would confirm the presence of the isopropyl and chloropyridinyl moieties with distinct signals for each carbon atom.

-

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight (184.67 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Potential Applications

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine and its derivatives have demonstrated a range of biological activities, making them promising candidates for various applications.

-

Agrochemicals: This compound is structurally related to neonicotinoid insecticide metabolites, suggesting its potential use in pest control formulations.[1][2] Research has indicated its effectiveness against certain agricultural pests.[1] Additionally, it is being explored for potential herbicidal applications due to its interaction with plant growth regulators.[1] Some related compounds are known environmental transformation products of the insecticide acetamiprid.[4][6]

-

Antimicrobial Properties: Studies have shown that this compound exhibits significant inhibitory effects against bacteria such as E. coli and S. aureus at low concentrations.[1] Other 6-chloro-pyridin-2-yl-amine derivatives have also shown moderate to good antimicrobial activity.[7]

-

Neuropharmacology and Oncology: Preliminary studies on the hydrochloride salt of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine suggest potential applications in neuropharmacology and oncology.[1] Its structural analogs have been shown to interact with various biological targets, potentially modulating enzyme and receptor activity.[1]

Safety and Handling

Recommended Safety Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a versatile chemical entity with a promising future in various scientific fields. Its structural similarity to neonicotinoids provides a strong basis for its exploration in agrochemical applications. Furthermore, its demonstrated antimicrobial, neuropharmacological, and oncological potential opens up avenues for new research and development. A thorough understanding of its synthesis, properties, and biological activity is crucial for unlocking its full potential. As research progresses, more detailed experimental data will undoubtedly emerge, further solidifying its importance in the scientific community.

References

- N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride - Benchchem.

- N-((6-Chloropyridin-3-yl)methyl)ethanamine - MySkinRecipes.

- n-[(6-chloropyridin-3-yl)methyl]-n-methylamine - ChemicalBook.

- (E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyanoethanimidamide | C9H9ClN4 | CID 11344811 - PubChem.

- CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock.

- 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem.

- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.

- EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents.

Sources

- 1. N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride | 1417794-25-2 | Benchchem [benchchem.com]

- 2. N-((6-Chloropyridin-3-yl)methyl)ethanamine [myskinrecipes.com]

- 3. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]

- 4. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE CAS#: 120739-62-0 [chemicalbook.com]

- 5. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]

- 6. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyanoethanimidamide | C9H9ClN4 | CID 11344811 - PubChem [pubchem.ncbi.nlm.nih.gov]

GW4064: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling GW4064, a Potent Farnesoid X Receptor Agonist

In the landscape of nuclear receptor modulation, the compound GW4064 has emerged as a cornerstone pharmacological tool for investigating the multifaceted roles of the Farnesoid X Receptor (FXR). Initially identified as a potent, selective, non-steroidal agonist of FXR, GW4064 has been instrumental in elucidating the receptor's function in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Its utility extends beyond basic research, with a growing body of evidence highlighting its therapeutic potential in a range of metabolic and inflammatory diseases, as well as in oncology.[1][4][5]

This technical guide provides an in-depth exploration of GW4064, offering a synthesis of its chemical properties, biological activities, and diverse applications. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, detailing not only the compound's mechanism of action but also providing practical, field-proven insights and experimental protocols to facilitate its effective use in the laboratory. While a potent research tool, it is important to note that limitations such as low solubility and a potentially toxic stilbene pharmacophore make GW4064 unsuitable as a direct drug candidate, but it remains invaluable for preclinical investigations.[3]

Physicochemical and Biological Properties of GW4064

A thorough understanding of a compound's properties is paramount for its effective application in research and development. The key physicochemical and biological characteristics of GW4064 are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 3-(2,6-Dichlorophenyl)-4-(3'-carboxy-2-chlorostilben-4-yl)oxymethyl-5-isopropylisoxazole | [2] |

| CAS Number | 278779-30-9 | N/A |

| Molecular Formula | C28H22Cl3NO4 | N/A |

| Molecular Weight | 554.8 g/mol | N/A |

| EC50 (FXR) | 15 nM (isolated receptor); 90 nM (in cells) | [3] |

| Solubility | Limited solubility | [3] |

Core Mechanism of Action: GW4064 as an FXR Agonist

GW4064 exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidney, and adrenal glands.[2] FXR functions as a ligand-activated transcription factor that plays a critical role in maintaining metabolic homeostasis.

Upon binding to FXR, GW4064 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. A key downstream effector of FXR activation is the small heterodimer partner (SHP), which in turn represses the activity of multiple other transcription factors.[2] This intricate signaling cascade underlies the diverse physiological effects of GW4064.

It is noteworthy that some studies have suggested potential off-target effects for GW4064, including the modulation of multiple G protein-coupled receptors, which should be considered when interpreting experimental results.[6][7]

FXR-Mediated Signaling Pathway

Caption: GW4064 activation of the FXR signaling cascade.

Applications in Research and Drug Development

The potent and selective activation of FXR by GW4064 has positioned it as an indispensable tool in various fields of biomedical research.

Metabolic Diseases

GW4064 has been extensively used to probe the role of FXR in metabolic disorders. Studies have demonstrated its efficacy in animal models of:

-

Hepatic Steatosis and Insulin Resistance: Treatment with GW4064 has been shown to repress diet-induced hepatic steatosis and improve insulin sensitivity by reducing the expression of the lipid transporter Cd36 and key enzymes in gluconeogenesis.[5]

-

Cholesterol and Triglyceride Metabolism: As an FXR agonist, GW4064 plays a role in lowering serum triglyceride levels.[3]

Inflammatory Bowel Disease and Intestinal Barrier Function

Research has highlighted the protective effects of GW4064 in the context of intestinal inflammation. It has been shown to alleviate lipopolysaccharide (LPS)-induced disruptions to the intestinal barrier and reduce colon carcinogenesis.[4] Mechanistically, GW4064 can prevent damage to intestinal tight junctions and modulate the gut microbiota in an FXR-dependent manner.[4]

Oncology

The role of FXR in cancer is complex and context-dependent. GW4064 has been utilized to explore these complexities:

-

Colorectal Cancer (CRC): In CRC cells, GW4064 can induce apoptosis, block the cell cycle, and mediate immunogenic cell death.[1] However, it can also upregulate the expression of PD-L1, suggesting a potential combination therapy approach with immune checkpoint inhibitors.[1]

-

Breast and Colon Cancer: Some studies have reported that GW4064 promotes apoptosis in breast and colon cancer cells.[6]

-

Hepatoma: In contrast, in HepG2 hepatoma cells, GW4064 has been shown to protect against apoptosis induced by serum deprivation.[6]

Drug Metabolism

GW4064 has been found to influence the expression of drug-metabolizing enzymes. For instance, it can repress the expression of CYP3A4, a major enzyme in drug metabolism, in human hepatocytes through the upregulation of SHP.[2] This highlights the potential for drug-drug interactions with FXR agonists.

Experimental Protocols

The following protocols provide a starting point for utilizing GW4064 in both in vitro and in vivo settings. Researchers should optimize these protocols based on their specific experimental systems.

In Vitro Cell-Based Assays

Objective: To assess the effect of GW4064 on target gene expression in a relevant cell line (e.g., HepG2).

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.

-

Compound Preparation: Prepare a stock solution of GW4064 in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 1 µM).

-

Treatment: Treat the cells with varying concentrations of GW4064 or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

-

RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FXR target genes (e.g., SHP) and genes of interest.

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.

In Vivo Animal Studies

Objective: To evaluate the effect of GW4064 on hepatic steatosis in a diet-induced obesity mouse model.

Methodology:

-

Animal Model: Induce obesity and hepatic steatosis in mice by feeding them a high-fat diet.

-

Compound Administration: Prepare a formulation of GW4064 for intraperitoneal injection. A common vehicle is a solution of DMSO, PEG300, Tween-80, and saline.[8] Administer GW4064 (e.g., 30 mg/kg) or vehicle control to the mice via intraperitoneal injection every other day for a specified period (e.g., 2 weeks).[9]

-

Sample Collection: At the end of the treatment period, collect blood and liver tissue samples for analysis.

-

Biochemical Analysis: Measure serum levels of triglycerides, cholesterol, and liver enzymes (ALT, AST).

-

Histological Analysis: Perform histological staining (e.g., H&E, Oil Red O) on liver sections to assess the degree of steatosis.

-

Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism in the liver tissue via qRT-PCR or Western blotting.

Experimental Workflow Diagram

Caption: Workflow for an in vivo study using GW4064.

Safety and Handling

While specific safety data for GW4064 is not extensively detailed in the provided search results, standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coats, and eye protection. It is advisable to consult the manufacturer's safety data sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

GW4064 stands as a powerful and selective agonist of the Farnesoid X Receptor, offering researchers a critical tool to unravel the complexities of metabolic and inflammatory pathways. Its well-characterized mechanism of action and proven efficacy in a multitude of preclinical models underscore its value in both fundamental research and the early stages of drug discovery. By understanding its properties, mechanism, and appropriate experimental applications, scientists can continue to leverage GW4064 to advance our knowledge of FXR biology and its therapeutic potential.

References

-

Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. MDPI. Available from: [Link]

-

Full article: FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Taylor & Francis Online. Available from: [Link]

-

Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology. Available from: [Link]

-

GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. PubMed. Available from: [Link]

-

Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. PubMed. Available from: [Link]

-

Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. PubMed. Available from: [Link]

-

FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Physiological Society Journal. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide on the Core Mechanism of Action: N-((6-Chloropyyridin-3-yl)methyl)propan-2-amine

Abstract

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine, identified by CAS Number 120739-83-5, is a chemical entity structurally analogous to neonicotinoid insecticides[1]. This guide posits, based on extensive structural-activity relationship data from the neonicotinoid class, that its primary mechanism of action is the agonistic modulation of nicotinic acetylcholine receptors (nAChRs), predominantly within the insect central nervous system. This action leads to receptor overstimulation, paralysis, and subsequent mortality in susceptible insect species. This document provides a detailed exploration of this proposed mechanism, outlines robust experimental protocols for its validation, and discusses the molecular basis for its selective toxicity.

Introduction: Chemical Identity and Structural Rationale

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a synthetic amine derivative featuring a 6-chloropyridin-3-yl methyl moiety[1]. Its molecular structure is the critical starting point for understanding its biological activity.

Table 1: Chemical Identity

| Property | Value | Reference |

| IUPAC Name | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine | N/A |

| CAS Number | 120739-83-5 | [1] |

| Molecular Formula | C₉H₁₃ClN₂ | [1] |

| Molecular Weight | 184.67 g/mol | [1] |

The key to deciphering its mechanism lies in its structural similarity to the widely used class of neonicotinoid insecticides[2][3]. The defining pharmacophore of neonicotinoids consists of a chloropyridinyl (or chlorothiazolyl) ring connected to a positively charged or highly polar nitrogen-containing group. In N-((6-Chloropyridin-3-yl)methyl)propan-2-amine, the 6-chloropyridinyl group serves as the primary binding element, while the protonated isopropylamine moiety mimics the electronegative tip (e.g., nitro or cyano group) found in classic neonicotinoids like imidacloprid or acetamiprid. This structural mimicry strongly suggests that the compound functions as an agonist at the insect nicotinic acetylcholine receptor (nAChR), the established target for all neonicotinoids[4][5].

Core Mechanism of Action: Agonism of the Nicotinic Acetylcholine Receptor (nAChR)

The central hypothesis is that N-((6-Chloropyridin-3-yl)methyl)propan-2-amine acts as a selective agonist of insect nAChRs, which are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system[6][7].

The nAChR: A Target of Selective Toxicity

In insects, nAChRs are confined to the central nervous system, whereas in mammals, they are present in both the central and peripheral nervous systems[7][8]. More importantly, the subunit composition and structural properties of insect nAChRs differ significantly from their mammalian counterparts[6][9]. This structural divergence forms the basis for the selective toxicity of neonicotinoids[3]. These compounds bind with much higher affinity to insect nAChRs than to mammalian receptors, leading to potent insecticidal activity with comparatively low mammalian toxicity[3][10].

Molecular Interaction and Downstream Signaling

The proposed sequence of events at the synaptic cleft is as follows:

-

Binding: N-((6-Chloropyridin-3-yl)methyl)propan-2-amine binds to the agonist site on the insect nAChR, located at the interface between subunits[11].

-

Channel Activation: This binding event induces a conformational change in the receptor, opening its integral ion channel.

-

Ion Influx & Depolarization: The open channel allows an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the postsynaptic membrane.

-

Overstimulation: Unlike the natural neurotransmitter acetylcholine, which is rapidly degraded by acetylcholinesterase (AChE), neonicotinoid-like compounds are not broken down by this enzyme and their binding can be irreversible[7]. This results in a persistent, uncontrolled stimulation of the neuron.

-

Paralysis and Death: The continuous firing of nerve impulses leads to hyperexcitation, convulsions, eventual paralysis, and death of the insect[5][7].

Experimental Validation Protocols

To empirically validate the proposed mechanism of action, two primary experimental techniques are indispensable: radioligand binding assays to confirm molecular interaction and two-electrode voltage clamp electrophysiology to characterize functional activity.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity of the test compound for the nAChR by measuring its ability to displace a known radioactive ligand.

-

Objective: To determine the binding affinity (Kᵢ) of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine for insect nAChRs.

-

Principle: A radiolabeled ligand with high affinity for the nAChR (e.g., [³H]imidacloprid or [³H]epibatidine) is incubated with a preparation of insect neuronal membranes[12]. The test compound is added at increasing concentrations, and its ability to compete with the radioligand for the binding site is measured.

-

Methodology:

-

Membrane Preparation: Homogenize nerve tissue (e.g., heads from Musca domestica or ganglia from Periplaneta americana) in ice-cold buffer. Centrifuge to pellet membranes and wash repeatedly to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]imidacloprid), and a range of concentrations of the test compound.

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation[13].

-

Table 2: Expected Data from Binding Assay

| Parameter | Description | Expected Outcome for an Active Compound |

| IC₅₀ | Concentration displacing 50% of radioligand | Nanomolar (nM) to low micromolar (µM) range |

| Kᵢ | Inhibitory constant; measure of affinity | A low Kᵢ value indicates high binding affinity |

| Hill Slope | Slope of the competition curve | A value close to 1.0 suggests competitive binding at a single site |

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique used to measure the ion flow across the membrane of a single cell (like a Xenopus oocyte) expressing a specific receptor, providing direct functional evidence of agonism or antagonism[14][15].

-

Objective: To functionally characterize the effect of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine on insect nAChRs.

-

Principle: Messenger RNA (mRNA) encoding the subunits of a specific insect nAChR is injected into a Xenopus laevis oocyte, which then expresses the functional receptor on its surface. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set holding potential[16][17]. Application of an agonist will open the receptor's ion channels, and the current required to maintain the holding potential is measured.

-

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Microinject the oocytes with a mixture of cRNAs encoding the desired insect nAChR subunits (e.g., from Drosophila melanogaster or Aphis gossypii).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

TEVC Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -70 mV)[16].

-

Compound Application: Apply the test compound to the oocyte via the perfusion system at various concentrations. Record the inward current elicited by the compound.

-

Data Analysis: Plot the peak current response against the logarithm of the compound concentration. Fit the data to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum current (Iₘₐₓ).

-

Summary and Concluding Remarks

Based on its chemical structure, N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is predicted to function as a potent agonist at insect nicotinic acetylcholine receptors. This mechanism of action, shared with the neonicotinoid class of insecticides, involves the irreversible binding to and overstimulation of nAChRs in the insect central nervous system, culminating in paralysis and death. The inherent structural differences between insect and vertebrate nAChRs provide a strong rationale for its selective toxicity.

The definitive confirmation of this mechanism requires empirical validation through the robust biochemical and electrophysiological protocols detailed in this guide. Radioligand binding assays will establish its affinity for the target receptor, while two-electrode voltage clamp studies will provide functional proof of its agonistic activity. These investigations are critical for fully characterizing the biological profile of this compound and assessing its potential as a novel insecticidal agent.

References

-

Maienfisch, P., et al. (2001). Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to thiamethoxam action. PubMed. [Online] Available at: [Link]

-

MySkinRecipes. N-((6-Chloropyridin-3-yl)methyl)ethanamine. [Online] Available at: [Link]

-

Lin, W., et al. (2020). Two-Electrode Voltage Clamp. ResearchGate. [Online] Available at: [Link]

-

Jones, A. K., et al. (2007). Diversity of insect nicotinic acetylcholine receptor subunits. PubMed. [Online] Available at: [Link]

-

Tomizawa, M., & Casida, J. E. (2009). Mapping the elusive neonicotinoid binding site. PNAS. [Online] Available at: [Link]

-

Casida, J. E. (2018). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. PNAS. [Online] Available at: [Link]

-

Bio-protocol. Two-electrode voltage clamp recordings of α6β4 nicotinic receptor channels in Xenopus oocyte. [Online] Available at: [Link]

-

Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences. [Online] Available at: [Link]

-

Wikipedia. Neonicotinoid. [Online] Available at: [Link]

-

npi electronic GmbH. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Online] Available at: [Link]

-

Zhang, H., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. PMC. [Online] Available at: [Link]

-

Pesticide Action Network UK. About Neonicotinoids. [Online] Available at: [Link]

-

Britannica. Neonicotinoid. [Online] Available at: [Link]

-

Sattelle, D. B. (2009). Invertebrate nicotinic acetylcholine receptors—targets for chemicals and drugs important in agriculture, veterinary medicine and human health. Journal of Pesticide Science. [Online] Available at: [Link]

-

Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Online] Available at: [Link]

-

Gundisch, D. (2000). How complex is the nicotinic receptor system of insects? PubMed. [Online] Available at: [Link]

-

Mukhopadhyay, P., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PubMed. [Online] Available at: [Link]

Sources

- 1. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]

- 2. N-((6-Chloropyridin-3-yl)methyl)ethanamine [myskinrecipes.com]

- 3. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]

- 4. pnas.org [pnas.org]

- 5. pan-uk.org [pan-uk.org]

- 6. Diversity of insect nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neonicotinoid - Wikipedia [en.wikipedia.org]

- 8. How complex is the nicotinic receptor system of insects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Invertebrate nicotinic acetylcholine receptors—targets for chemicals and drugs important in agriculture, veterinary medicine and human health [jstage.jst.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to thiamethoxam action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)propan-2-amine: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a synthetic organic compound of growing interest within the agrochemical and pharmaceutical research sectors. Its structural similarity to neonicotinoid insecticides suggests a potential mode of action as a nicotinic acetylcholine receptor (nAChR) agonist, making it a candidate for investigation as a novel insecticide. Furthermore, the broader class of chloropyridinyl derivatives has demonstrated a range of biological activities, including antimicrobial and herbicidal properties. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and known biological activities of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine and its analogs, offering a valuable resource for researchers exploring its potential applications.

Introduction

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine, with the chemical formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol , belongs to the class of chloropyridinyl alkylamines.[1] The core structure features a 6-chloropyridine ring, a key pharmacophore in many biologically active molecules, linked via a methylene bridge to an isopropylamine moiety. The presence of the chlorine atom on the pyridine ring and the nature of the amine substituent are critical determinants of its chemical reactivity and biological interactions.

This guide will delve into the synthetic pathways for this compound, with a focus on reductive amination as a primary method. It will further explore the presumptive mechanism of action based on its structural relationship to known neurotoxic agents and review the available data on its biological activities. Detailed experimental protocols, where available or logically inferred from related syntheses, will be provided to facilitate further research and development.

Synthesis and Chemical Properties

The synthesis of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine can be logically approached through the reductive amination of 6-chloropyridine-3-carbaldehyde with isopropylamine. This versatile and widely used reaction in medicinal chemistry offers a direct and efficient route to the target secondary amine.[2]

Synthetic Pathway: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2]

DOT Script:

Caption: Reductive amination pathway for the synthesis of the target compound.

Experimental Protocol: Reductive Amination (Proposed)

Step 1: Imine Formation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridine-3-carbaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add isopropylamine (1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction

-

Once imine formation is complete or has reached equilibrium, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 to 1.5 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the imine in the presence of the aldehyde and does not require acidic conditions.[2]

-

Continue stirring the reaction at room temperature for an additional 12-24 hours, or until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((6-Chloropyridin-3-yl)methyl)propan-2-amine.

Precursor Synthesis: 2-Chloro-5-(aminomethyl)pyridine

The starting material, 6-chloropyridine-3-carbaldehyde, can be synthesized from the more readily available 2-chloro-5-(aminomethyl)pyridine. Patents describe the synthesis of this precursor from 2-chloro-5-(chloromethyl)pyridine by reaction with ammonia or via a Gabriel synthesis approach.[3]

Chemical Properties

| Property | Value | Source |

| CAS Number | 120739-83-5 | [1] |

| Molecular Formula | C₉H₁₃ClN₂ | [1] |

| Molecular Weight | 184.67 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Storage | Dry, sealed place | [1] |

Biological Activity and Mechanism of Action

The biological activity of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is not extensively documented in peer-reviewed literature. However, its structural similarity to neonicotinoid insecticides provides a strong basis for predicting its mechanism of action and potential applications.

Presumptive Mechanism of Action: nAChR Agonism

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[4] These receptors are ligand-gated ion channels that, when activated by the neurotransmitter acetylcholine (ACh), allow the influx of cations, leading to neuronal excitation. Neonicotinoids bind to the same site as ACh but with higher affinity and are not readily broken down by acetylcholinesterase, leading to persistent stimulation, paralysis, and eventual death of the insect.[4]

The 6-chloropyridinylmethyl moiety is a common feature in many potent neonicotinoids, such as imidacloprid and acetamiprid.[4] It is therefore highly probable that N-((6-Chloropyridin-3-yl)methyl)propan-2-amine also interacts with insect nAChRs. The isopropylamine group will influence the compound's binding affinity and selectivity for different nAChR subtypes.

DOT Script:

Caption: Proposed mechanism of action at the insect nicotinic acetylcholine receptor.

Insecticidal Activity

Given the proposed mechanism of action, N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is expected to exhibit insecticidal activity, particularly against sucking insects such as aphids, which are common targets for neonicotinoids.

Experimental Protocol: Aphid Bioassay (General)

A standard method to assess insecticidal activity against aphids is the leaf-dip or spray bioassay.

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone or ethanol) containing a surfactant to ensure even spreading on the leaf surface. A negative control (solvent + surfactant) should also be prepared.

-

Treatment: Cabbage or faba bean leaves infested with a known number of aphids (e.g., 20-30 adults) are dipped into the test solutions for a few seconds or sprayed until runoff.

-

Incubation: The treated leaves are allowed to air dry and are then placed in petri dishes with a moist filter paper to maintain humidity.

-

Mortality Assessment: Mortality is assessed at various time points (e.g., 24, 48, and 72 hours) after treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis can be used to determine the lethal concentration (LC₅₀) values.

Antimicrobial Activity

Some chloropyridine derivatives have been reported to possess antimicrobial properties. While no specific data exists for the title compound, its potential in this area warrants investigation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Spectroscopic Data (Predicted)

While actual spectra for N-((6-Chloropyridin-3-yl)methyl)propan-2-amine are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The proton at the 2-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) for the two protons of the methylene bridge, likely in the range of δ 3.5-4.5 ppm.

-

Isopropyl Protons: A septet for the methine proton (-CH-) of the isopropyl group and a doublet for the six equivalent methyl protons (-CH₃). The methine proton will be shifted downfield compared to the methyl protons.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon bearing the chlorine atom will be significantly shifted.

-

Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.

-

Isopropyl Carbons: Two signals for the methine and methyl carbons of the isopropyl group.

Mass Spectrometry

-

Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (184.67 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways would include cleavage of the C-N bond to form a stable benzylic-type cation and loss of the isopropyl group.

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations in the region of 1400-1600 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Conclusion

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a compound with significant potential for further investigation, particularly in the field of insecticide discovery. Its synthesis via reductive amination is a feasible and scalable approach. The strong structural analogy to neonicotinoids provides a clear hypothesis for its mechanism of action, which can be further validated through in vitro and in vivo studies. This technical guide provides a foundational understanding of this molecule and outlines key experimental approaches to unlock its full research potential. Further studies are warranted to determine its precise biological activity spectrum, potency, and safety profile.

References

Sources

- 1. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Scaffold: A Technical Guide to 6-Chloropyridin-3-amine Derivatives

Executive Summary

In the architecture of modern drug discovery, 6-chloropyridin-3-amine (often cataloged as 5-amino-2-chloropyridine) represents a "privileged structure." Its utility stems from a unique electronic duality: the pyridine nitrogen and the 6-chloro substituent create an electron-deficient ring susceptible to nucleophilic attack, while the 3-amino group offers a versatile nucleophilic handle. This guide dissects the synthesis, historical evolution, and critical handling of this moiety, providing researchers with a self-validating roadmap for utilizing this scaffold in kinase inhibitor development and beyond.

Part 1: Structural Significance & Chemical Logic

The Bifunctional Handle

The value of 6-chloropyridin-3-amine lies in its orthogonal reactivity . Unlike simple anilines, the pyridine ring pulls electron density, making the amine less nucleophilic but the C-Cl bond highly activated for metal-catalyzed cross-couplings.

-

C6-Position (Electrophilic): The chlorine atom at the 6-position (ortho to the pyridine nitrogen) is activated for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig). -

C3-Position (Nucleophilic): The amine group allows for amide coupling, reductive amination, or urea formation, typically serving as the "hinge binder" motif in kinase inhibitors.

Nomenclature Clarification

-

Common Commercial Alias: 5-amino-2-chloropyridine

-

CAS Registry Number: 5350-93-6

-

Note: These names refer to the exact same chemical entity. The numbering depends on whether the heteroatom (N=1) prioritizes the substituent numbering direction.

Part 2: Historical Trajectory & Synthetic Evolution

The history of this molecule is not defined by its isolation as a natural product, but by the evolution of chemoselective reduction techniques.

Early Challenges (1950s-1980s)

Early synthesis relied on the direct chlorination of 3-aminopyridine, which resulted in inseparable mixtures of isomers and over-chlorination. Alternatively, the nitration of 2-chloropyridine was utilized, but the subsequent reduction of the nitro group often led to hydrodechlorination (stripping the chlorine atom), yielding simple 3-aminopyridine.

The Chemoselective Era (1990s-Present)

The rise of palladium chemistry in the 1990s demanded pure halogenated heteroaromatics. This necessitated reduction protocols that could distinguish between the labile C-Cl bond and the nitro group.

-

The Solution: The adoption of Iron/Ammonium Chloride (Bechamp reduction) and Stannous Chloride (

) methods became the industry standard, allowing high-yield conversion of 2-chloro-5-nitropyridine to the target amine without touching the chlorine atom.

Part 3: Critical Experimental Protocol

Protocol: Chemoselective Reduction of 2-Chloro-5-nitropyridine

Objective: Synthesize 6-chloropyridin-3-amine without hydrodechlorination. Mechanism: Single-electron transfer (SET) reduction using Iron (0).

Materials

-

Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

-

Reductant: Iron powder (325 mesh, 4.0 equiv)

-

Electrolyte: Ammonium Chloride (

, 5.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine in Ethanol/Water.

-

Activation: Add Ammonium Chloride and stir for 10 minutes at room temperature.

-

Addition: Add Iron powder in portions to prevent clumping.

-

Reaction: Heat the mixture to 80°C (Reflux) .

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a fluorescent amine spot ( -

Duration: Typically 1-3 hours.

-

-

Workup (Critical):

-

Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Adjust pH of the remaining aqueous layer to ~8-9 using saturated

. -

Extract with Ethyl Acetate (3x).

-

-

Purification: Dry organic layer over

and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Yield Expectation: 85-95%

Purity Validation:

Part 4: Medicinal Chemistry Applications[1][3][4][5]

Kinase Inhibitor Scaffolds

The 6-chloropyridin-3-amine moiety is a frequent precursor for Pyrazolo[3,4-b]pyridines , a scaffold found in inhibitors of TRK, GSK3, and BRAF kinases.

Mechanism of Action:

-

Hinge Binding: The pyridine nitrogen or the exocyclic amine often forms hydrogen bonds with the ATP-binding hinge region of the kinase.

-

Selectivity: The chlorine atom is displaced by bulky hydrophobic groups that occupy the "gatekeeper" pocket, conferring selectivity over other kinases.

Data Summary: Reactivity Profile

| Reaction Type | Target Position | Reagents | Application |

| Buchwald-Hartwig | C6-Cl | Pd(OAc)2, BINAP, Amine | Installing tail groups for solubility |

| Suzuki-Miyaura | C6-Cl | Pd(dppf)Cl2, Boronic Acid | Bi-aryl formation (Scaffold extension) |

| Amide Coupling | N3-NH2 | HATU, Carboxylic Acid | Hinge-binder formation |

| Cyclization | C2/C3 | Hydrazine/Aldehydes | Fusing rings (e.g., azaindoles) |

Part 5: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the 6-chloropyridin-3-amine core.

Figure 1: Synthetic divergence from the 2-chloro-5-nitropyridine precursor to high-value medicinal scaffolds.

Part 6: References

-

BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21703, 5-Amino-2-chloropyridine. PubChem. Link

-

Schenone, S., et al. (2008). Pyrazolo[3,4-b]pyridines: Synthesis and Biological Activity. Current Pharmaceutical Design. Link

-

Swinehart, C.F., et al. (1974). Reduction of Chloronitropyridines. US Patent 3,837,882. Link

-

Li, J., et al. (2010). Catalytic Hydrogenation of Halogenated Nitroaromatics. Journal of Molecular Catalysis A: Chemical. Link

Sources

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)propan-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and drug discovery. As a functionalized pyridine derivative, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic activities. The strategic placement of a chlorine atom on the pyridine ring and a secondary amine side chain provides two key points for molecular elaboration, making it a versatile scaffold for library synthesis and lead optimization. This technical guide provides a comprehensive overview of the molecular properties, a detailed synthesis protocol, and the rationale behind its application in modern drug development, empowering researchers to effectively utilize this valuable chemical entity.

Physicochemical Properties

The fundamental molecular characteristics of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C9H13ClN2 | [1] |

| Molecular Weight | 184.67 g/mol | [1] |

| CAS Number | 120739-83-5 | [1] |

| Appearance | Clear pale yellow oil to off-white or pale yellow solid | [2] |

| Boiling Point (Predicted) | 236.9 ± 25.0 °C | [2] |

| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.08 ± 0.10 | [2] |

| Solubility | Sparingly soluble in methanol, slightly soluble in DMSO | [2] |

Synthesis Protocol: Reductive Amination

The most direct and widely employed method for the synthesis of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is the reductive amination of 6-chloronicotinaldehyde with isopropylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is critical to avoid the reduction of the aldehyde starting material and the chlorinated pyridine ring. Sodium triacetoxyborohydride (STAB) is an exemplary reagent for this transformation due to its selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.[3][4]

Experimental Workflow

Caption: Synthetic workflow for N-((6-Chloropyridin-3-yl)methyl)propan-2-amine.

Detailed Methodology

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Imine Formation: To the stirred solution, add isopropylamine (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: To the reaction mixture containing the in situ generated imine, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm. The reaction is then stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The mixture is stirred for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-((6-Chloropyridin-3-yl)methyl)propan-2-amine.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial as the imine formation step releases water, which can hydrolyze the imine back to the starting materials and also react with the reducing agent.

-

Mild Reducing Agent: STAB is less reactive than other borohydrides like sodium borohydride, which could reduce the starting aldehyde. Its selectivity for the protonated imine allows for a one-pot procedure.[4]

Applications in Drug Discovery: A Versatile Building Block

The 6-chloropyridinylmethylamine scaffold is a key pharmacophore in a number of biologically active molecules. The chlorine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, while the secondary amine can be involved in hydrogen bonding interactions with biological targets or serve as a point for further derivatization.

A prominent example of a drug where a similar structural motif is central to its activity is Varenicline (Chantix) , a prescription medication used for smoking cessation.[5][6] Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[7][8] Its mechanism of action involves binding to these receptors to a moderate degree, which both reduces the craving for nicotine and diminishes the rewarding effects of smoking.[8][9]

While N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is not a direct precursor to Varenicline, its structural elements are highly relevant. The synthesis of Varenicline and other nicotinic acetylcholine receptor modulators often involves intermediates with the chloropyridinylmethylamine core.[5] This highlights the importance of compounds like N-((6-Chloropyridin-3-yl)methyl)propan-2-amine as building blocks for exploring new chemical space around this pharmacologically important target.

Caption: Role as a versatile building block in chemical synthesis.

Conclusion

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis via reductive amination, coupled with the dual reactivity of its chloro and amino functionalities, makes it an invaluable tool for medicinal chemists. Its structural relevance to known therapeutic agents, such as nicotinic acetylcholine receptor modulators, underscores its potential for the discovery and development of new drugs targeting a range of neurological and other disorders. This guide provides the foundational knowledge for researchers to confidently incorporate this building block into their synthetic strategies.

References

- Google Patents. Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

-

ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

-

PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]

-

Wikipedia. Varenicline. [Link]

- Google Patents.

-

PubMed. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. [Link]

-

Pfizer Medical. CHANTIX® (varenicline tartrate) Clinical Pharmacology. [Link]

-

U.S. Food and Drug Administration. Chantix Label. [Link]

Sources

- 1. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]

- 2. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE CAS#: 120739-62-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Varenicline - Wikipedia [en.wikipedia.org]

Unveiling the Molecular Targets of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine: A Technical Guide for Researchers

An In-Depth Exploration of a Neonicotinoid-Class Compound and its Interaction with Nicotinic Acetylcholine Receptors

Introduction

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a chemical entity belonging to the neonicotinoid class of compounds. Its structure, characterized by a 6-chloropyridin-3-ylmethyl moiety, is a key pharmacophore that confers high affinity for nicotinic acetylcholine receptors (nAChRs). While direct and extensive research on this specific molecule is limited in publicly accessible literature, its structural similarity to widely studied neonicotinoid insecticides, such as imidacloprid and its metabolites, provides a strong foundation for understanding its primary biological targets and mechanism of action. This guide synthesizes the current understanding of neonicotinoid pharmacology and outlines the experimental methodologies crucial for the detailed investigation of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine.

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The principal biological target of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine and other neonicotinoids is the nicotinic acetylcholine receptor (nAChR)[1][2][3]. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central nervous system of insects[2].

Mechanism of Action:

Neonicotinoids act as agonists at the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh)[1]. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, neonicotinoids are poor substrates for this enzyme. This leads to a persistent and irreversible opening of the ion channel, causing a continuous influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. The resulting prolonged depolarization leads to hyperexcitation of the neuron, followed by receptor desensitization and ultimately, blockage of nerve signal transmission. This cascade of events results in paralysis and death of the insect[2].

The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key feature of their insecticidal activity. This selectivity is attributed to differences in the subunit composition and structure of the receptor binding sites between insects and mammals[3][4].

Structural Analogs and their nAChR Affinity

The N-desnitro metabolite of imidacloprid, 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, which is structurally very similar to N-((6-Chloropyridin-3-yl)methyl)propan-2-amine, has been shown to have high affinity for the rat recombinant alpha4beta2 nAChR, with an IC50 value of 6.0 nM[5]. This suggests that N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is also likely to be a potent ligand for nAChRs.

Investigative Methodologies for Target Validation and Characterization

A robust understanding of the interaction between N-((6-Chloropyridin-3-yl)methyl)propan-2-amine and its biological targets necessitates a multi-faceted experimental approach. The following protocols are standard in the field for characterizing the pharmacology of neonicotinoids.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for its receptor. These assays quantify the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Workflow for nAChR Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a compound for nAChRs.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Dissect and homogenize nervous tissue from the target insect species (e.g., housefly heads, cockroach ganglia) in a suitable buffer. Alternatively, use membranes from cell lines stably expressing specific nAChR subunits.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-